Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-{[(3,4-dichlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate
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Overview
Description
ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-(3,4-DICHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound featuring a thiophene core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-(3,4-DICHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the formation of the thiophene core, followed by the introduction of the chlorinated phenyl and benzamido groups through substitution reactions. The final step involves esterification to introduce the ethyl carboxylate group. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-(3,4-DICHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated compounds .
Scientific Research Applications
ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-(3,4-DICHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-(3,4-DICHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-[(4-FLUOROBENZOYL)AMINO]-4-METHYLTHIOPHENE-3-CARBOXYLATE
- ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-(2-(4-METHOXYPHENYL)ACETAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
Uniqueness
ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-(3,4-DICHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H19Cl3N2O4S |
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Molecular Weight |
525.8 g/mol |
IUPAC Name |
ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-[(3,4-dichlorobenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H19Cl3N2O4S/c1-4-32-23(31)18-12(3)19(21(30)27-14-7-5-11(2)16(25)10-14)33-22(18)28-20(29)13-6-8-15(24)17(26)9-13/h5-10H,4H2,1-3H3,(H,27,30)(H,28,29) |
InChI Key |
AQHPNPPBVBYTDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC(=C(C=C2)C)Cl)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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